N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
The compound is a secondary amino compound that is 3,4-dimethoxyphenylethylamine in which one of the hydrogens attached to the nitrogen has been replaced by a 4-cyano-4- (3,4-dimethoxyphenyl)-5-methylhexyl group .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives, which this compound is a part of, involves many chemical techniques as well as new computational chemistry applications . The synthesis of the 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished by using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .Molecular Structure Analysis
The molecular structure of the compound can be viewed using Java or Javascript . The formula of the compound is C12H17NO3 and it has a molecular weight of 223.2683 .Chemical Reactions Analysis
The compound undergoes various chemical reactions, and the spectra of these reactions were recorded from neat samples and wavenumbers (ν) are given in cm −1 .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include its formula C12H17NO3 and molecular weight 223.2683 . More detailed properties like melting point, boiling point, etc., are not available in the current literature.Scientific Research Applications
Therapeutic Candidates
Phenoxy acetamide and its derivatives, which include the compound , have been investigated for their potential as therapeutic candidates . These compounds have shown promise in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
Antioxidant Screening
Compounds similar to the one have shown significant activity in antioxidant screening . This suggests that “F2493-0849” could potentially be used in research related to oxidative stress and related diseases.
Biological Potential of Indole Derivatives
The compound “F2493-0849” contains an indole derivative, which has been found to have diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis of Benzimidazole and its Derivatives
The compound “F2493-0849” could potentially be used in the synthesis of benzimidazole and its derivatives . Optimization of substituents around the benzimidazole nucleus has resulted in many drugs .
Reaction with Formaldehyde
Compounds similar to “F2493-0849” have been found to react with formaldehyde in the presence of acid to give an isochromanone . This suggests potential applications in organic synthesis.
Fluorescence Resonance Energy Transfer (FRET)
The compound “F2493-0849” could potentially be used in fluorescence resonance energy transfer (FRET) techniques . FRET is widely used in life science research because it enables dynamic real-time detection of signaling molecules under physiological conditions in living cells .
Future Directions
properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(2)16-5-8-19(9-6-16)29-14-23(26)24-13-18-12-21(30-25-18)17-7-10-20(27-3)22(11-17)28-4/h5-12,15H,13-14H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRCKDOJVKUBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide |
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